molecular formula C21H17F3N6O4 B3001288 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 872594-48-4

2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B3001288
M. Wt: 474.4
InChI Key: PPWATPQCQKRZCU-UHFFFAOYSA-N
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Description

The compound 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex molecule that appears to be related to the triazolopyrimidine family. This family of compounds has been studied for various pharmacological properties, including antiasthma and anticancer activities.

Synthesis Analysis

The synthesis of related triazolopyrimidines typically involves the reaction of arylamidines with compounds such as sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones. Subsequent treatment with phosphorus oxychloride can lead to chloropyrimidine, which can be converted to hydrazinopyrimidine using hydrazine. A cyclization step using cyanogen bromide can then produce the triazolopyrimidines after a Dimroth rearrangement . Although the exact synthesis of the compound is not detailed in the provided papers, the general approach to synthesizing triazolopyrimidines could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines and their derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The crystal structure of a related compound, a thiazolopyrimidine derivative, has been established by single-crystal X-ray diffraction (SCXRD), which suggests that detailed structural analysis of similar compounds is feasible and can provide insights into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrimidine derivatives can lead to the formation of various intermediates and products. For instance, the reduction reaction of a thiazolopyrimidine derivative using vanadium(V) oxide and sodium borohydride in ethanol at room temperature resulted in the formation of a pair of diastereomers . This indicates that the chemical reactions of these compounds can be complex and may require careful control of conditions to achieve the desired outcome.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide are not provided, related compounds have been evaluated for their pharmacological properties. For example, certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been found to be active as mediator release inhibitors in the human basophil histamine release assay, indicating potential antiasthma activity . This suggests that the compound may also possess interesting biological properties that could be explored in pharmacological studies.

Future Directions

Quantitative structure–activity relationship (QSAR) studies have been performed on [1,2,3]triazolo[4,5-d]pyrimidine derivatives to predict their anti-gastric cancer effect . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O4/c1-33-15-7-6-14(9-16(15)34-2)30-19-18(27-28-30)20(32)29(11-25-19)10-17(31)26-13-5-3-4-12(8-13)21(22,23)24/h3-9,11H,10H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWATPQCQKRZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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